molecular formula C10H20O B13781700 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- CAS No. 68892-26-2

4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

Cat. No.: B13781700
CAS No.: 68892-26-2
M. Wt: 156.26 g/mol
InChI Key: DWBBJBOPPLCNKD-VURMDHGXSA-N
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Description

(E)-3,7-Dimethyloct-4-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also found in various essential oils and has applications in flavoring and perfumery.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3,7-Dimethyloct-4-en-3-ol can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where a Grignard reagent reacts with an aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3,7-dimethyloct-4-en-1-yl magnesium bromide with formaldehyde can yield (E)-3,7-Dimethyloct-4-en-3-ol.

Industrial Production Methods

In industrial settings, (E)-3,7-Dimethyloct-4-en-3-ol is often produced through the catalytic hydrogenation of citral, a naturally occurring compound found in lemongrass oil. This process involves the selective reduction of the aldehyde group in citral while preserving the double bond, resulting in the formation of (E)-3,7-Dimethyloct-4-en-3-ol.

Chemical Reactions Analysis

Types of Reactions

(E)-3,7-Dimethyloct-4-en-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Oxidation of (E)-3,7-Dimethyloct-4-en-3-ol can yield (E)-3,7-Dimethyloct-4-en-3-one.

    Reduction: Reduction can produce 3,7-Dimethyloctan-3-ol.

    Substitution: Substitution reactions can lead to the formation of compounds like (E)-3,7-Dimethyloct-4-en-3-chloride.

Scientific Research Applications

(E)-3,7-Dimethyloct-4-en-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of (E)-3,7-Dimethyloct-4-en-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its double bond allows it to undergo addition reactions, which can modify its activity and interactions. The specific pathways and targets depend on the context of its use, such as its role as an antimicrobial agent or its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: Another unsaturated alcohol with a similar structure but different placement of the double bond.

    Linalool: A related compound with a similar molecular formula but different functional groups and structure.

    Citronellol: An alcohol with a similar carbon skeleton but lacking the double bond.

Uniqueness

(E)-3,7-Dimethyloct-4-en-3-ol is unique due to its specific structure, which combines an alcohol group with a double bond in a particular position. This gives it distinct chemical and physical properties, such as its characteristic odor and reactivity. Its combination of functional groups makes it versatile for various applications in research and industry.

Properties

CAS No.

68892-26-2

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(Z)-3,7-dimethyloct-4-en-3-ol

InChI

InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h6,8-9,11H,5,7H2,1-4H3/b8-6-

InChI Key

DWBBJBOPPLCNKD-VURMDHGXSA-N

Isomeric SMILES

CCC(C)(/C=C\CC(C)C)O

Canonical SMILES

CCC(C)(C=CCC(C)C)O

Origin of Product

United States

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